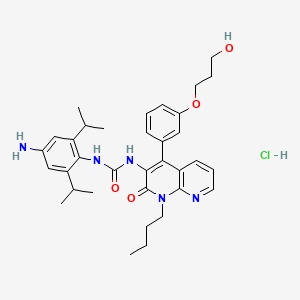

Solabegron

Descripción general

Descripción

El clorhidrato de solabegron es un compuesto químico que actúa como agonista selectivo del receptor adrenérgico beta-3. Se está desarrollando para el tratamiento de la vejiga hiperactiva y el síndrome del intestino irritable. El clorhidrato de this compound ha demostrado potencial en la producción de analgesia visceral al liberar somatostatina de los adipocitos .

Aplicaciones Científicas De Investigación

El clorhidrato de solabegron tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los agonistas del receptor adrenérgico beta-3.

Biología: Se utiliza para investigar el papel de los receptores adrenérgicos beta-3 en varios procesos biológicos.

Medicina: Se está desarrollando para el tratamiento de la vejiga hiperactiva y el síndrome del intestino irritable. .

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores adrenérgicos beta-3.

Mecanismo De Acción

El clorhidrato de solabegron ejerce sus efectos al estimular los receptores adrenérgicos beta-3. Esta estimulación conduce a la relajación del músculo liso de la vejiga, que es un mecanismo novedoso en comparación con los tratamientos más antiguos para el síndrome de vejiga hiperactiva. Los objetivos moleculares involucrados incluyen los receptores adrenérgicos beta-3, que median la activación de la adenilato ciclasa inducida por catecolaminas a través de la acción de las proteínas G .

Análisis Bioquímico

Biochemical Properties

Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that this compound has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that this compound binds to the β3 adrenergic receptor and activates it .

Cellular Effects

This compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del clorhidrato de solabegron implica múltiples pasos, comenzando con la preparación del zwitterión de this compound. El zwitterión de this compound se convierte luego en clorhidrato de this compound mediante condiciones de reacción específicas .

Métodos de producción industrial

Los métodos de producción industrial para el clorhidrato de this compound no se detallan ampliamente en la literatura disponible. el proceso generalmente implica la síntesis a gran escala del zwitterión seguida de su conversión a la sal de clorhidrato en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de solabegron se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del clorhidrato de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .

Principales productos formados

Los principales productos formados a partir de las reacciones del clorhidrato de this compound incluyen sus metabolitos y derivados, que se estudian por sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Mirabegron: Otro agonista del receptor adrenérgico beta-3 utilizado para el tratamiento de la vejiga hiperactiva.

Vibegron: Un agonista del receptor adrenérgico beta-3 con alta selectividad y potente actividad agonista.

Ritobegron: Un agonista del receptor adrenérgico beta-3 utilizado en investigación clínica para la vejiga hiperactiva.

Singularidad

El clorhidrato de solabegron es único en su capacidad para producir analgesia visceral al liberar somatostatina de los adipocitos. Esta propiedad lo distingue de otros agonistas del receptor adrenérgico beta-3, lo que lo convierte en un candidato prometedor para el tratamiento del síndrome del intestino irritable y la vejiga hiperactiva .

Propiedades

Número CAS |

451470-34-1 |

|---|---|

Fórmula molecular |

C23H24Cl2N2O3 |

Peso molecular |

447.4 g/mol |

Nombre IUPAC |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |

Clave InChI |

PMXCGBVBIRYFPR-FTBISJDPSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |

SMILES isomérico |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

SMILES canónico |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

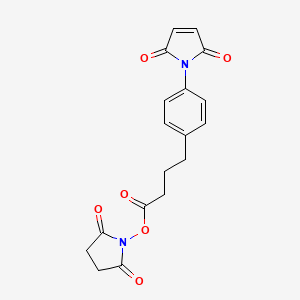

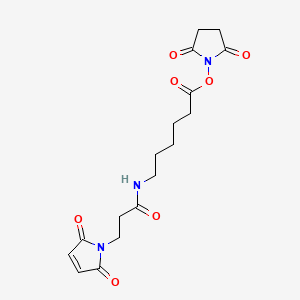

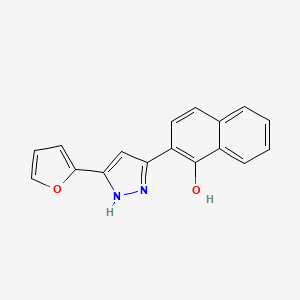

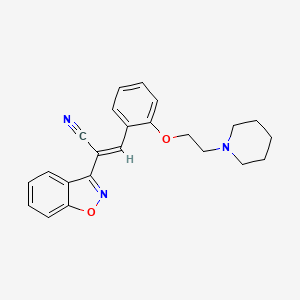

Feasible Synthetic Routes

Q1: What is the primary molecular target of Solabegron?

A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]

Q2: What are the downstream effects of this compound binding to β3-AR?

A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []

Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?

A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []

Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?

A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.

Q10: What in vitro models have been used to investigate this compound's mechanism of action?

A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []

Q11: What animal models have been used to assess the efficacy of this compound?

A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.

Q12: Have there been any clinical trials investigating this compound's efficacy in humans?

A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]

Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?

A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)